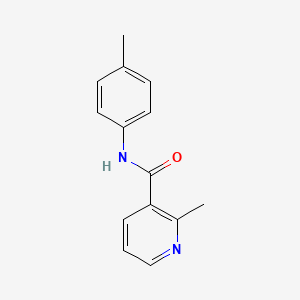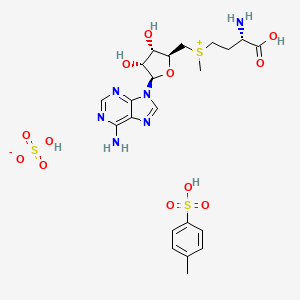
S-Adenosyl-5'-L-methionine sulfate p-toluenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Adenosyl-5’-L-methionine sulfate p-toluenesulfonate is a chemical compound known for its role as a methyl donor in various biochemical processes. It is a derivative of S-adenosyl-L-methionine, which is involved in numerous methylation reactions within the body. This compound is particularly significant in the fields of biochemistry and medicine due to its involvement in methylation processes that regulate gene expression, protein function, and other critical cellular activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Adenosyl-5’-L-methionine sulfate p-toluenesulfonate typically involves the reaction of S-adenosyl-L-methionine with p-toluenesulfonic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The compound is then purified through crystallization or other suitable methods to achieve the desired purity .
Industrial Production Methods
Industrial production of S-Adenosyl-5’-L-methionine sulfate p-toluenesulfonate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to separate and purify the compound from impurities .
Analyse Des Réactions Chimiques
Types of Reactions
S-Adenosyl-5’-L-methionine sulfate p-toluenesulfonate undergoes various types of chemical reactions, including:
Methylation: It acts as a methyl donor in methylation reactions catalyzed by methyltransferases.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to its role in methylation.
Common Reagents and Conditions
Methylation Reactions: Common reagents include methyltransferases and substrates such as DNA, RNA, and proteins. The reactions typically occur under physiological conditions (pH 7.4, 37°C).
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Methylation: The major products are methylated substrates, such as methylated DNA or proteins.
Oxidation and Reduction: The products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
S-Adenosyl-5’-L-methionine sulfate p-toluenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in methylation reactions to study the effects of methylation on various substrates.
Biology: The compound is essential for studying gene expression and epigenetic modifications through DNA and histone methylation.
Medicine: It is used in the treatment of liver diseases, depression, and osteoarthritis due to its role in methylation and other biochemical pathways.
Industry: The compound is utilized in the production of pharmaceuticals and nutraceuticals.
Mécanisme D'action
S-Adenosyl-5’-L-methionine sulfate p-toluenesulfonate exerts its effects primarily through its role as a methyl donor. It participates in transmethylation reactions, transferring a methyl group to various substrates, including DNA, RNA, proteins, and lipids. This methylation process is crucial for regulating gene expression, protein function, and other cellular activities. The compound targets methyltransferases, which catalyze the transfer of the methyl group from S-Adenosyl-5’-L-methionine sulfate p-toluenesulfonate to the substrate .
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-Adenosyl-L-methionine disulfate tosylate
- S-Adenosyl-L-methionine chloride dihydrochloride
- S-Adenosyl-L-homocysteine
- S-Adenosyl-L-cysteine
Uniqueness
S-Adenosyl-5’-L-methionine sulfate p-toluenesulfonate is unique due to its specific combination of sulfate and p-toluenesulfonate groups, which enhance its stability and solubility. This makes it particularly suitable for use in various biochemical and medical applications compared to other similar compounds .
Propriétés
Numéro CAS |
94086-52-9 |
|---|---|
Formule moléculaire |
C22H32N6O12S3 |
Poids moléculaire |
668.7 g/mol |
Nom IUPAC |
[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;hydrogen sulfate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C15H22N6O5S.C7H8O3S.H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;/m0../s1 |
Clé InChI |
SUTMYPSMDZBLLT-NGKVPNEUSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


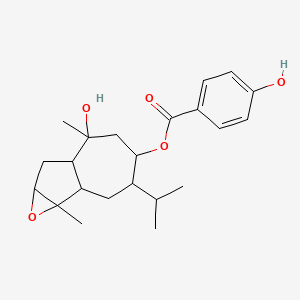
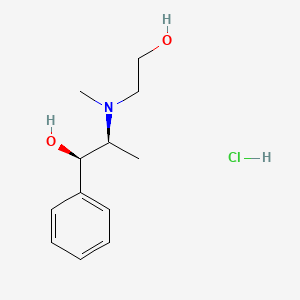


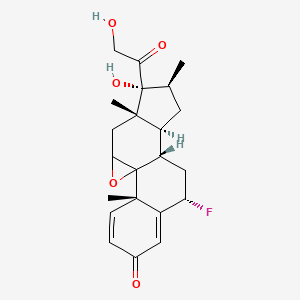
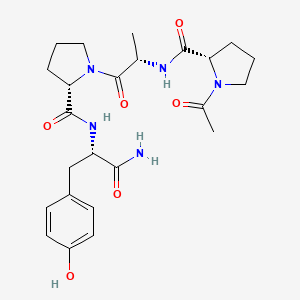
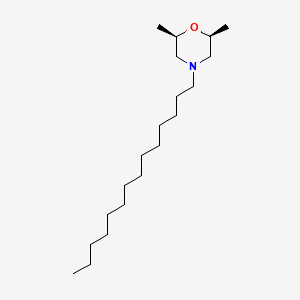
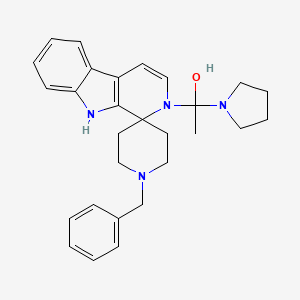
![15,16-dimethoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaene-11,19-dione](/img/structure/B12710750.png)
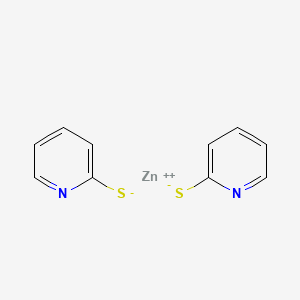
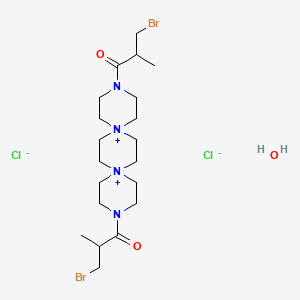
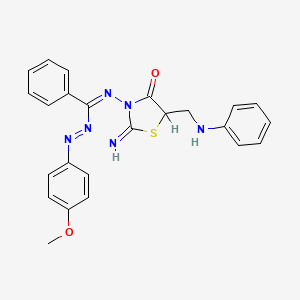
![1,1,5,5,5-Hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12710777.png)
